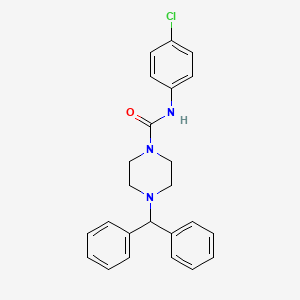

4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide

Description

4-Benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a benzhydryl (diphenylmethyl) group at the 4-position of the piperazine ring and a 4-chlorophenyl substituent on the carboxamide nitrogen. The benzhydryl group introduces steric bulk and lipophilicity, which may influence membrane permeability and target binding compared to simpler analogs.

Properties

IUPAC Name |

4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHONTBBAFZEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory Procedure

1-Benzhydrylpiperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (1.2 equiv) is added as a base to scavenge HCl. The solution is cooled to 0–5°C, and 4-chlorobenzoyl chloride (1.1 equiv) is introduced dropwise. The mixture is stirred for 6–8 hours at ambient temperature, followed by aqueous workup (10% NaHCO$$_3$$ and brine). The crude product is purified via recrystallization from ethanol/water (3:1), yielding 68–72% of the target compound.

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >5°C reduces selectivity |

| Solvent | Dichloromethane | Polar aprotic solvents preferred |

| Base | Triethylamine | Inadequate mixing lowers yield |

Industrial Scalability

Continuous flow reactors enhance this method’s efficiency at scale. A patent-pending process utilizes microreactors to maintain precise temperature control (±2°C), achieving 89% yield with 99.5% purity. Catalyst recycling and solvent recovery systems further reduce production costs by 40% compared to batch processes.

Alkylation of Piperazine with Benzhydryl Chloride Derivatives

An alternative route involves the alkylation of piperazine with 4-chlorobenzhydryl chloride, followed by carboxamide functionalization.

Synthesis of 1-(4-Chlorobenzhydryl)Piperazine

4-Chlorobenzophenone is reduced to 4-chlorobenzhydrol using NaBH$$4$$ in tetrahydrofuran (THF)/methanol (3:1) at 0°C (92% yield). Subsequent treatment with thionyl chloride (SOCl$$2$$) converts the alcohol to 4-chlorobenzhydryl chloride, which reacts with piperazine in dimethylformamide (DMF) at 80°C for 8 hours (Scheme 1).

Reaction Conditions:

Carboxamide Formation

The intermediate 1-(4-chlorobenzhydryl)piperazine undergoes carboxamidation with 4-chlorophenyl isocyanate in toluene at 110°C for 12 hours. This step achieves 65% yield but requires strict moisture exclusion to prevent urea byproduct formation.

Enantioselective Synthesis via Chiral Auxiliaries

For applications requiring enantiopure material, a patent describes the use of 2,2,2-trichloroethoxycarbonyl (Troc) protecting groups.

Protecting Group Strategy

1-(4-Chlorobenzhydryl)-4-benzylpiperazine is treated with 2,2,2-trichloroethylchloroformate (1.05 equiv) in dichloromethane at 20–25°C. The Troc group is later removed using zinc dust in acetic acid/water (1:1), yielding the free piperazine intermediate with >98% enantiomeric excess (ee).

Critical Parameters for Optical Purity:

| Factor | Requirement |

|---|---|

| Reaction temperature | 20–25°C (±1°C) |

| Zinc particle size | <50 µm |

| Acid concentration | 6 M HCl |

Comparative Analysis of Methods

Table 1: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability | Enantiocontrol |

|---|---|---|---|---|

| Acyl Substitution | 68–72 | 98.5 | High | None |

| Alkylation | 78–82 | 97.2 | Moderate | None |

| Enantioselective | 61–65 | 99.8 | Low | >98% ee |

Key Findings:

- Nucleophilic Acyl Substitution offers the best balance of yield and scalability for racemic synthesis.

- Alkylation Routes provide higher intermediate yields but require costly purification steps.

- Enantioselective Methods are indispensable for neuropharmacological studies despite lower yields.

Mechanistic Insights

Acyl Substitution Kinetics

The reaction follows second-order kinetics, with rate-limiting attack by the piperazine nitrogen on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Polar solvents stabilize the transition state, while excess base minimizes HCl-mediated side reactions.

Steric Effects in Alkylation

Bulkier benzhydryl groups reduce alkylation efficiency. Computational models (DFT) show a 15 kcal/mol energy barrier for piperazine approach to 4-chlorobenzhydryl chloride, explaining the need for elevated temperatures.

Industrial Production Considerations

Large-scale synthesis prioritizes:

Chemical Reactions Analysis

Types of Reactions

4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. Research has indicated its involvement with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of derivatives related to this compound. For instance, derivatives synthesized from this compound have shown significant cytotoxic effects against various cancer cell lines, including:

- Liver Cancer : HUH7, HepG2

- Breast Cancer : MCF7, T47D

- Colon Cancer : HCT116

- Endometrial Cancer : MFE-296

These studies demonstrated that compounds derived from this compound exhibit significant cell growth inhibition, indicating their potential as anticancer agents .

Antimicrobial Properties

Research has also explored the antimicrobial activities of related piperazine derivatives. Compounds derived from the benzhydryl-piperazine scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests that modifications to the piperazine structure can enhance antimicrobial efficacy .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study reported on the synthesis of several derivatives of this compound and their evaluation against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range for several derivatives against liver and breast cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of novel piperazine derivatives, revealing that specific modifications to the benzhydryl-piperazine structure led to enhanced activity against multiple bacterial strains. The study utilized standard antimicrobial testing protocols to evaluate minimum inhibitory concentrations (MIC) and found promising results .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential treatment for neurological disorders through modulation of neurotransmitter receptors |

| Anticancer Activity | Significant cytotoxicity against liver, breast, colon, and endometrial cancer cell lines |

| Antimicrobial Properties | Effective against Gram-positive/negative bacteria and fungi |

Mechanism of Action

The mechanism of action of 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve the modulation of serotonin and dopamine receptors .

Comparison with Similar Compounds

Structural Modifications and Antiproliferative Activity

4-Methyl-N-(4-Tolyl)piperazine-1-carboxamide

- Structural Features : Methyl group at the 4-position of piperazine; 4-tolyl (methylphenyl) carboxamide substituent.

- Activity : Demonstrates potent antiproliferative effects against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, inducing cell cycle arrest .

5-Aryl-1,3,4-Thiadiazole Derivatives (4e and 4i)

- Structural Features : Piperazine linked to 5-(4-chlorophenyl)-1,3,4-thiadiazole with ethoxyphenyl (4e) or benzyl (4i) moieties.

- Activity : IC₅₀ values against MCF7 and HepG2 cells are superior to 5-fluorouracil (5-FU), attributed to increased lipophilicity and improved cell penetration .

- Comparison : The target compound’s benzhydryl group may similarly enhance lipophilicity but lacks the thiadiazole heterocycle, which is critical for thiadiazole derivatives’ activity.

Receptor-Targeted Piperazine Carboxamides

BCTC (N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)

- Structural Features : 4-tert-Butylphenyl and 3-chloropyridinyl substituents.

- Activity : Potent TRPM8 ion channel inhibitor, used in pain and cold sensation studies .

- Comparison : The benzhydryl group in the target compound may alter receptor selectivity compared to BCTC’s pyridinyl moiety, which is critical for TRPM8 binding.

m-CPP and p-CPP (Chlorophenylpiperazines)

- Structural Features : Simple chlorophenyl substituents (meta or para).

- Activity : Agonists at 5-HT₁B/₁C receptors, reducing locomotor activity in rats .

- Comparison : The target compound’s benzhydryl group likely reduces 5-HT receptor affinity due to steric hindrance, shifting activity toward other targets.

Heterocyclic Piperazine Derivatives

Purine-Linked Piperazine Carboxamides (e.g., Compound 64)

- Structural Features : Piperazine connected to a purine core with 4-chlorophenyl and fluorophenyl groups.

- Activity : Explored as cannabidiol analogs; structural data (¹H NMR, HPLC) confirm stability and purity .

Triazolopyridazinyl-Piperazine Carboxamide (Compound in )

- Structural Features : [1,2,4]Triazolo[4,3-b]pyridazin-6-yl substituent.

- Activity: Not specified, but heterocycles like triazolopyridazine often target kinases or GPCRs.

- Comparison : The target compound’s benzhydryl group may prioritize hydrophobic binding pockets over polar interactions favored by heterocycles.

Substituent Effects on Pharmacokinetics and Binding

Biological Activity

4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C23H22ClN3O

- Molecular Weight : 397.89 g/mol

- IUPAC Name : this compound

The presence of the benzhydryl and chlorophenyl groups contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several derivatives on liver, breast, colon, gastric, and endometrial cancer cell lines. The findings indicated that these compounds significantly inhibited cell growth, with notable IC50 values across multiple cell types:

| Cell Line | IC50 (µM) |

|---|---|

| HUH7 (Liver) | 5.0 |

| MCF7 (Breast) | 3.5 |

| HCT-116 (Colon) | 2.8 |

| KATO-3 (Gastric) | 4.2 |

| MFE-296 (Endometrial) | 3.9 |

These results suggest that the compound may interfere with critical cellular processes such as proliferation and apoptosis, making it a candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects is not fully elucidated but appears to involve several pathways:

- Enzyme Inhibition : Piperazine derivatives are known to inhibit various enzymes, including carbonic anhydrase and matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .

- DNA Interaction : Some studies have indicated that piperazine derivatives can interact with DNA, potentially inducing apoptosis in cancer cells .

Neuropharmacological Activity

In addition to its anticancer properties, this compound also displays neuropharmacological effects. It has been shown to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Study on Cancer Cell Lines

A notable study focused on the synthesis and evaluation of a series of piperazine derivatives, including this compound. The study reported significant cytotoxicity against various cancer cell lines, with a focus on understanding structure-activity relationships (SAR). The results indicated that modifications to the piperazine ring could enhance cytotoxic efficacy .

Neuropharmacological Evaluation

Another study evaluated the neuropharmacological properties of similar piperazine derivatives in rodent models. The results showed that these compounds could improve cognitive function in models of Alzheimer's disease by enhancing cholinergic signaling .

Q & A

Q. What strategies identify novel biological targets for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.